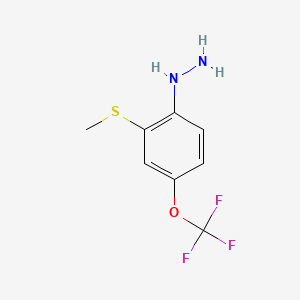
1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)hydrazine is an organic compound with a complex structure that includes a methylthio group, a trifluoromethoxy group, and a phenylhydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)hydrazine typically involves the reaction of 2-(methylthio)-4-(trifluoromethoxy)aniline with hydrazine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced purification techniques ensures that the compound meets the required standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-(Methylthio)-5-(trifluoromethyl)phenyl)hydrazine
- 1-(5-(Methylthio)-2-(trifluoromethoxy)phenyl)hydrazine
Uniqueness
1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)hydrazine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C8H9F3N2OS |
|---|---|
Molekulargewicht |
238.23 g/mol |
IUPAC-Name |
[2-methylsulfanyl-4-(trifluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C8H9F3N2OS/c1-15-7-4-5(14-8(9,10)11)2-3-6(7)13-12/h2-4,13H,12H2,1H3 |
InChI-Schlüssel |
OTWPJEAMMIZFHR-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=CC(=C1)OC(F)(F)F)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















